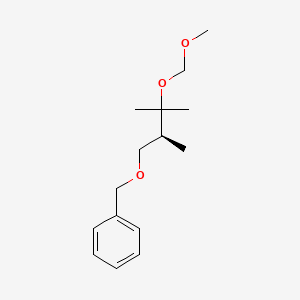![molecular formula C27H32O10 B12325404 Methyl 2-[8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12325404.png)
Methyl 2-[8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-Deacetylkhayanolide E is a limonoid compound isolated from the stem bark of the African mahogany tree, Khaya senegalensis . Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities. This compound has garnered interest due to its potential medicinal properties and applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-O-Deacetylkhayanolide E can be isolated from the stem bark of Khaya senegalensis using ethanol extraction followed by chromatographic techniques . The specific synthetic routes and reaction conditions for its preparation involve the use of silica gel column chromatography and elution with a mixture of n-hexane and ethyl acetate .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for 1-O-Deacetylkhayanolide E. The compound is primarily obtained through extraction from natural sources, specifically the stem bark of Khaya senegalensis .
Analyse Des Réactions Chimiques
Types of Reactions
1-O-Deacetylkhayanolide E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving 1-O-Deacetylkhayanolide E include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of 1-O-Deacetylkhayanolide E depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Applications De Recherche Scientifique
1-O-Deacetylkhayanolide E has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:
Antibacterial Activity: The compound has shown significant activity against pathogenic bacteria, including Staphylococcus aureus.
Antiplasmodial Activity: It exhibits potent activity against Plasmodium falciparum, the parasite responsible for malaria.
Anticancer Potential: Preliminary studies suggest that 1-O-Deacetylkhayanolide E may have anticancer properties, making it a potential candidate for cancer research.
Pharmaceutical Development: Due to its diverse biological activities, the compound is being explored for the development of new pharmaceutical agents.
Mécanisme D'action
The mechanism of action of 1-O-Deacetylkhayanolide E involves its interaction with specific molecular targets and pathways within cells . The compound is believed to exert its effects by modulating the activity of enzymes and proteins involved in critical cellular processes . For example, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis, while its antiplasmodial activity could result from interference with the parasite’s metabolic pathways .
Comparaison Avec Des Composés Similaires
1-O-Deacetylkhayanolide E is unique among limonoids due to its specific structural features and biological activities . Similar compounds include:
Khayanolide D: Another limonoid isolated from Khaya senegalensis, known for its antiplasmodial activity.
Grandifolide A: A limonoid with notable antibacterial properties.
6S-Hydroxykhayalactone: A compound with potential anticancer activity.
Propriétés
Formule moléculaire |
C27H32O10 |
|---|---|
Poids moléculaire |
516.5 g/mol |
Nom IUPAC |
methyl 2-[8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C27H32O10/c1-22-11-25(32)18-16(19(22)30)37-26-9-14(28)36-20(12-6-8-35-10-12)23(26,2)7-5-13(27(18,26)33)24(25,3)17(22)15(29)21(31)34-4/h6,8,10,13,15-18,20,29,32-33H,5,7,9,11H2,1-4H3 |
Clé InChI |
HOUJKWFMLMSPNW-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C4(C(C5(CC4(C6C3(C1(CC(=O)OC2C7=COC=C7)OC6C5=O)O)O)C)C(C(=O)OC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12325326.png)
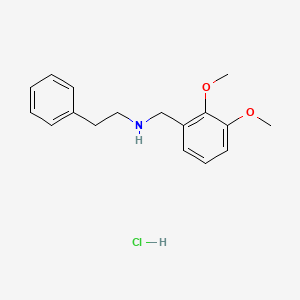
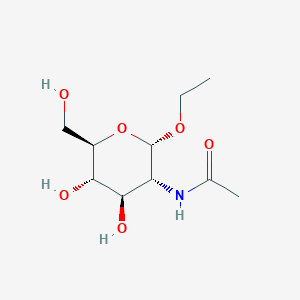
![2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid](/img/structure/B12325346.png)
![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol](/img/structure/B12325351.png)
![(R)-(-)-1-[(S)-2-Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B12325353.png)
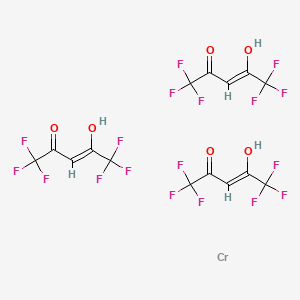
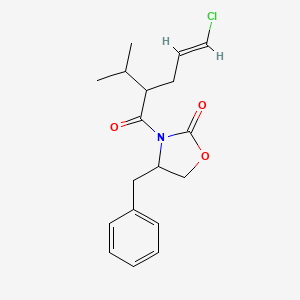
![Benzo[b]naphtho[1,2-d]furan, 5-bromo-](/img/structure/B12325385.png)
![2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B12325387.png)



